Tocainide

Overview

Description

Tocainide is a class IB antiarrhythmic agent structurally and functionally related to lidocaine. It acts by blocking voltage-gated sodium channels, thereby stabilizing cardiac cell membranes and suppressing ventricular arrhythmias . Unlike lidocaine, this compound is active both orally and intravenously, making it suitable for acute and chronic arrhythmia management . Despite these limitations, this compound remains a reference compound for developing newer antiarrhythmic agents due to its well-characterized pharmacodynamics .

Preparation Methods

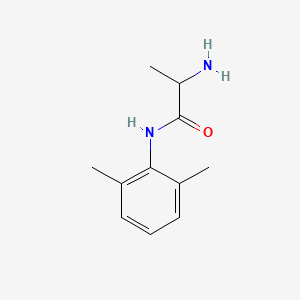

Synthetic Routes and Reaction Conditions: Tocainide can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tocainide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups on this compound.

Substitution: Substitution reactions can occur at the amine or amide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

Tocainide acts by blocking sodium channels in cardiac tissue, which stabilizes the myocardial membrane and reduces excitability. This mechanism is crucial in managing arrhythmias, particularly in patients with conditions such as myocardial infarction and chronic ventricular tachycardia .

Pharmacokinetics

- Bioavailability : Nearly 100% after oral administration.

- Half-life : Approximately 15 hours, with variations based on renal function .

- Metabolism : Minimal first-pass metabolism, with no active metabolites identified .

Clinical Applications

This compound has been utilized in various clinical settings:

-

Ventricular Arrhythmias

This compound is effective in treating both acute and chronic ventricular arrhythmias. Studies indicate that it suppresses ventricular ectopic beats and ventricular tachycardia in 60-70% of patients . It has shown comparable efficacy to other antiarrhythmic agents like lidocaine when administered post-myocardial infarction . -

Long-term Therapy

Long-term this compound therapy has been evaluated in multiple studies, demonstrating sustained efficacy and tolerability in patients with refractory ventricular arrhythmias . The drug's ability to improve patient outcomes without significant deterioration in heart function makes it a valuable option in chronic management scenarios. -

Myotonia Treatment

This compound has also been investigated for its potential in treating myotonia, a condition characterized by delayed muscle relaxation. Its sodium channel-blocking properties may help alleviate symptoms associated with this neuromuscular disorder .

Adverse Effects

While this compound is generally well-tolerated, it does carry risks of side effects, primarily affecting the central nervous system and gastrointestinal tract. Common adverse effects include:

Case Studies

Several documented case studies highlight the effectiveness and safety profile of this compound:

Mechanism of Action

Tocainide exerts its effects by blocking sodium channels on the neuronal cell membrane. This action limits the spread of seizure activity and reduces seizure propagation. The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers, which are specialized cardiac muscle fibers . This compound binds preferentially to the inactive state of the sodium channels, thereby stabilizing the cardiac membrane and preventing abnormal heart rhythms .

Comparison with Similar Compounds

Tocainide vs. Mexiletine

Mexiletine, another class IB antiarrhythmic, shares structural and mechanistic similarities with this compound but exhibits distinct clinical profiles:

- Efficacy : In a crossover study, mexiletine demonstrated superior antiarrhythmic efficacy, achieving success in 5/13 patients initially, compared to this compound’s 1/17 success rate. However, combination therapy was required in nearly 50% of cases for both drugs .

- Adverse Effects : Both drugs commonly cause neurological side effects (e.g., tremor, ataxia), but mexiletine has a lower incidence of severe systemic toxicity .

This compound vs. Lidocaine

Key distinctions include:

- Administration Route : this compound’s oral bioavailability provides an advantage over lidocaine, which is restricted to acute settings .

- Mechanistic Differences : Lidocaine exhibits stronger use-dependent sodium channel blockade in ventricular tissue, while this compound shows preferential atrial effects at higher concentrations .

- Toxicity Profile : Lidocaine’s central nervous system toxicity (e.g., seizures) occurs at high plasma levels, whereas this compound’s chronic use risks irreversible complications like corneal dystrophy in dogs .

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

| Parameter | This compound | Lidocaine |

|---|---|---|

| Bioavailability | >90% (Oral) | <3% (Oral) |

| Use-Dependent Block | Moderate (Atrial) | Strong (Ventricular) |

| CYP1A2 Inhibition | Negligible | Moderate (Ki = 1.54 mM) |

This compound vs. Novel Analogues (e.g., To042)

Recent derivatives of this compound aim to enhance potency and safety:

- To042: This analogue exhibits 10-fold greater use-dependent sodium channel blockade (hNav1.4) than this compound at 10 Hz, with improved antimyotonic activity in vivo .

- Structural Modifications : Rigid cyclic constraints in derivatives like To042 enhance binding affinity without compromising channel specificity .

Table 3: this compound vs. To042

| Parameter | This compound | To042 |

|---|---|---|

| hNav1.4 Block (10 Hz) | EC₅₀ = 75 μM | EC₅₀ = 7.5 μM |

| Therapeutic Index | Low (Risk of fibrosis) | High (Preliminary data) |

Biological Activity

Tocainide is a class 1b antiarrhythmic agent primarily used for the treatment of ventricular arrhythmias. It is an orally active compound that shares structural similarities with lidocaine, exhibiting notable pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, adverse effects, and relevant case studies.

This compound functions by blocking sodium channels in the neuronal cell membrane, which inhibits the propagation of electrical impulses that can lead to arrhythmias. Its mechanism includes:

- Sodium Channel Interaction : this compound preferentially binds to the inactive state of sodium channels, thereby stabilizing the membrane and reducing excitability in myocardial cells .

- Electrophysiological Effects : It decreases sodium and potassium conductance, leading to a reduction in the excitability of cardiac tissues. This effect is more pronounced in ischemic tissues compared to normal tissues .

Clinical Efficacy

This compound has been evaluated for its effectiveness in various clinical settings:

- Ventricular Arrhythmias : Studies indicate that this compound effectively suppresses ventricular ectopic beats and ventricular tachycardia in 50-70% of patients, particularly following myocardial infarction .

- Prophylactic Use : In acute myocardial infarction cases, this compound has shown a significant reduction in premature ventricular complexes (PVCs), with reports indicating over 75% suppression in some patients .

- Long-term Treatment : this compound has demonstrated efficacy in long-term management of chronic ventricular arrhythmias, although it is not superior to traditional agents like procainamide .

Adverse Effects

While this compound is generally well tolerated, it can cause various side effects:

- Neurological and Gastrointestinal Effects : Approximately 40% of patients experience side effects such as nausea and dizziness, leading to discontinuation in 10-20% of cases .

- Serious Reactions : Rare but severe adverse effects include fibrosing alveolitis, lupus erythematosus-like syndrome, and blood dyscrasias . Regular monitoring of blood cell counts is recommended during treatment due to these risks.

Case Studies

Several studies highlight this compound's clinical applications and outcomes:

- Randomized Trials : A study involving 146 patients post-myocardial infarction showed this compound's effectiveness compared to placebo, with significant suppression of arrhythmias noted .

- Comparative Studies : In trials comparing this compound with lidocaine, both drugs exhibited similar efficacy in managing ventricular arrhythmias, reinforcing this compound's role as a viable alternative .

- Longitudinal Observations : Research indicates that this compound's half-life can be prolonged in patients with renal impairment, necessitating dosage adjustments for safe administration .

Summary Table of this compound Characteristics

| Characteristic | Details |

|---|---|

| Drug Class | Class 1b Antiarrhythmic |

| Mechanism of Action | Sodium channel blockade |

| Bioavailability | ~100% after oral administration |

| Half-Life | ~15 hours (up to 35 hours in renal impairment) |

| Common Side Effects | Nausea, dizziness (40% incidence) |

| Serious Side Effects | Fibrosing alveolitis, lupus-like syndrome |

| Efficacy Rate | 50-70% for ventricular arrhythmias |

Q & A

Basic Research Questions

Q. Q1. What are the foundational chemical properties of Tocainide, and how do they inform experimental design in preclinical studies?

Methodological Answer: this compound (C₁₁H₁₆N₂O₁, molecular weight 192.26) is a Class IB antiarrhythmic agent with a 2-amino-2',6'-dimethoxypropanamide structure . Key properties include its weak base nature (pKa ~9.3), influencing solubility in physiological buffers. For preclinical studies:

- Solubility testing : Use pH-adjusted buffers (e.g., phosphate-buffered saline at pH 7.4) to mimic plasma conditions.

- Stability assays : Employ HPLC with UV detection (λ = 254 nm) to assess degradation under varying temperatures (4°C–37°C) .

Table 1: Key Physicochemical Properties

Q. Q2. How can researchers validate this compound’s antiarrhythmic mechanism in vitro while controlling for off-target effects?

Methodological Answer:

- Ion channel assays : Use patch-clamp electrophysiology on HEK293 cells expressing human Nav1.5 channels. Measure half-maximal inhibitory concentration (IC₅₀) for sodium current blockade .

- Selectivity profiling : Compare effects on potassium (hERG) and calcium channels (Cav1.2) to assess specificity.

- Positive controls : Include lidocaine (Class IB reference) and verapamil (calcium channel blocker) to contextualize potency .

Advanced Research Questions

Q. Q3. How do this compound’s enantiomers differ in pharmacokinetics, and what methodological strategies resolve analytical challenges in stereoselective assays?

Methodological Answer: this compound’s R- and S-enantiomers exhibit distinct metabolic clearance rates (e.g., CYP2D6-mediated oxidation). To address this:

- Chiral separation : Use β-cyclodextrin-based GC columns (e.g., Chirasil-Val) with electron-capture detection. Optimize carrier gas flow (He at 1.5 mL/min) to achieve baseline resolution .

- Plasma sample prep : Derivatize with trifluoroacetic anhydride to enhance volatility. Validate recovery rates (>90%) via spiked plasma samples .

Table 2: Enantiomer-Specific Pharmacokinetic Parameters

| Parameter | R-Tocainide | S-Tocainide |

|---|---|---|

| t₁/₂ (hr) | 12.1 ± 1.8 | 9.3 ± 1.2 |

| Vd (L/kg) | 1.4 ± 0.3 | 1.1 ± 0.2 |

| Protein Binding (%) | 55 ± 5 | 62 ± 4 |

Q. Q4. What experimental frameworks resolve contradictions in this compound’s efficacy data across heterogeneous arrhythmia models?

Methodological Answer:

- Model stratification : Classify studies by arrhythmia type (e.g., ventricular vs. atrial) and species (e.g., canine vs. rodent). Apply meta-regression to identify covariates (e.g., heart rate, ischemia duration) .

- Dose-response normalization : Express efficacy as % reduction in premature ventricular contractions (PVCs) relative to baseline. Use mixed-effects models to account for inter-study variability .

- Mechanistic reconciliation : Combine optical mapping (voltage-sensitive dyes) and computational modeling (Hodgkin-Huxley equations) to differentiate rate-dependent vs. voltage-dependent effects .

Q. Q5. How can researchers design ethically compliant clinical trials for this compound given its narrow therapeutic index?

Methodological Answer:

- Risk mitigation : Implement real-time ECG monitoring (Holter) and serum concentration tracking (target: 4–10 µg/mL) .

- Inclusion criteria : Exclude patients with hepatic impairment (CYP2D6 poor metabolizers) via genotyping .

- Dose escalation : Use Bayesian adaptive designs to minimize adverse events (e.g., tremor, dizziness) while maximizing efficacy .

Q. Methodological Guidance

Q. Q6. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound studies?

Methodological Answer:

- Nonparametric modeling : Apply LOESS regression to visualize trends without assuming linearity.

- EC₅₀ estimation : Use four-parameter logistic curves (Hill equation) with bootstrapped confidence intervals (n = 1000 replicates) .

- Outlier handling : Predefine exclusion criteria (e.g., >3 SD from mean) to maintain data integrity .

Q. Q7. How should researchers structure a literature review to identify gaps in this compound’s clinical applications?

Methodological Answer:

- Search strategy : Use Boolean operators in PubMed/Embase: ("this compound" OR "Tonocarp") AND ("arrhythmia" OR "ventricular tachycardia") NOT ("lidocaine"). Limit to peer-reviewed articles (1980–2025) .

- Quality assessment : Apply PRISMA guidelines to evaluate bias in randomized controlled trials (e.g., allocation concealment, blinding) .

- Gap analysis : Map findings to the PICO framework—e.g., "In patients with refractory ventricular arrhythmias (P), does adjunctive this compound (I) reduce defibrillation thresholds (O) compared to standard care (C)?" .

Properties

IUPAC Name |

2-amino-N-(2,6-dimethylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJAGSGYPOAWEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35891-93-1 (mono-hydrochloride) | |

| Record name | Tocainide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9040766 | |

| Record name | Tocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.60e+00 g/L | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation. Tocainide binds preferentially to the inactive state of the sodium channels.The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers. | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

41708-72-9, 53984-26-2, 76213-25-7 | |

| Record name | Tocainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocainide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053984262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 2-amino-N-(2,6-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076213257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tocainide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27DXO59SAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246-266 °C, 246 - 266 °C | |

| Record name | Tocainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tocainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015189 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.